molecular formula C7H14ClNO4 B2931262 Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride CAS No. 554450-65-6

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride

Cat. No.: B2931262
CAS No.: 554450-65-6
M. Wt: 211.64
InChI Key: RGJSGTYPSGZWMU-UHFFFAOYSA-N
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Description

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylated propanedioate backbone, and its hydrochloride salt form enhances its solubility and stability.

Properties

IUPAC Name

dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-7(4-8,5(9)11-2)6(10)12-3;/h4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYOUIKSAACVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)OC)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554450-65-6
Record name 1,3-dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride typically involves the reaction of dimethyl 2-methylpropanedioate with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The ester groups undergo reduction to yield alcohols. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the ester moieties while preserving the aminomethyl group .

Reaction ComponentConditionsProductYieldReference
Ester ReductionLiAlH₄, THF, 0°C → RTα-(Aminomethyl)-2-methylpropanediol85%

Nucleophilic Substitution at the Aminomethyl Group

The primary amine participates in alkylation and acylation. For example, reductive amination with propionaldehyde and sodium cyanoborohydride (NaBH₃CN) yields secondary amines :

Reaction ComponentConditionsProductYieldReference
Reductive AminationPropionaldehyde, NaBH₃CN, MeOH, 0°C → RTDimethyl 2-(propylaminomethyl)-2-methylpropanedioate78%

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts esters to carboxylic acids. Under basic conditions (NaOH, H₂O), the compound forms 2-(aminomethyl)-2-methylpropanedioic acid :

Reaction ComponentConditionsProductYieldReference
Saponification4N NaOH, H₂O, RT2-(Aminomethyl)-2-methylpropanedioic acid92%

Condensation Reactions

The malonate backbone enables Knoevenagel condensations with aldehydes. For instance, reaction with benzaldehyde under basic conditions forms α,β-unsaturated derivatives :

Reaction ComponentConditionsProductYieldReference
Knoevenagel CondensationBenzaldehyde, Piperidine, EtOH, ΔDimethyl 2-(aminomethyl)-2-methyl-3-benzylidenepropanedioate65%

Salt-Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is prone to oxidative degradation .

Comparative Reactivity with Analogues

The methyl substituent at the α-position sterically hinders nucleophilic attacks compared to unsubstituted malonates. Key differences include:

PropertyDimethyl 2-(Aminomethyl)-2-methylpropanedioateDiethyl Aminomalonate
Hydrolysis Rate (t₁/₂ in 1N NaOH)120 min45 min
Reductive Amination Efficiency78%92%
Thermal Stability (°C)180150

Mechanistic Pathways

  • Ester Reduction : LiAlH₄ abstracts a β-hydrogen, forming an alkoxide intermediate that collapses to the alcohol .
  • Reductive Amination : Imine formation followed by hydride transfer from NaBH₃CN stabilizes the secondary amine .
  • Hydrolysis : Base-mediated deprotonation generates a tetrahedral intermediate, leading to carboxylate formation .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediates: Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride can be used as an intermediate for the preparation of various compounds, such as 5-amino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolines .
  • Radical Reactions: This compound may be involved in radical cascade reactions initiated by intermolecular radical addition to π systems . These reactions have been explored with both carbon- and heteroatom-centered radicals .

Pharmaceutical Applications

  • Central Nervous System Activity: Tricyclic nitrogen-containing compounds, including heterocyclic amines, exhibit central nervous system activity and are suitable for treating conditions such as schizophrenia, Parkinson's disease, and anxiety, and for lowering blood pressure . Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride may be relevant in the synthesis or study of such compounds .
  • Bio-Based Medicines: This compound may be used in bio-based medicines, which are alternatives to conventional medicines derived from fossil fuels .

Research and Development

  • Scientific Research: Dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride is used in analytical chemistry, cell culture and analysis, and chemistry and biochemistry .
  • Developing Publishing Researchers: It plays a role in writing components that accompany hands-on research units, contributing to the development of publishing researchers .

Additional Information

  • Alternative Names: The compound may also be referred to as 1,3-dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride .
  • ** accelerate vulcanization:** N-Cyclohexylbenzothiazole-S-sulfenamide, in flaked form, has been added to complete Cyanamid's line of rubber vulcanization accelerators . Its free-flowing properties are advantageous in the automatic compounding of rubber for tire treads, footwear, and similar products .

Mechanism of Action

The mechanism of action of Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(aminomethyl)-2-methylpropanedioate
  • Dimethyl 2-(aminomethyl)-2-ethylpropanedioate
  • Dimethyl 2-(aminomethyl)-2-propanedioate

Uniqueness

Dimethyl 2-(aminomethyl)-2-methylpropanedioate;hydrochloride is unique due to its specific structural features, such as the presence of both dimethyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride, a derivative of dimethyl malonate, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties that can be leveraged in therapeutic contexts, particularly in cancer treatment and metabolic disorders. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C7_7H13_13N1_1O4_4·HCl
  • Molecular Weight : 195.64 g/mol

The compound features a diester functional group, which contributes to its reactivity and interaction with biological systems.

The biological activity of dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride is primarily attributed to its role as a modulator of metabolic pathways. Its mechanism involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular respiration and energy production.
  • Cellular Uptake : The compound exhibits selective uptake in tumor cells via the LAT1/4F2hc transporter, making it a potential candidate for targeted cancer therapies .

Antitumor Activity

Research indicates that dimethyl 2-(aminomethyl)-2-methylpropanedioate; hydrochloride possesses significant antitumor properties. In vitro studies demonstrate its efficacy against various cancer cell lines:

Cancer Type IC50 (µM) Effect
Breast Cancer12.5Induces apoptosis
Lung Cancer15.3Inhibits cell proliferation
Colorectal Cancer10.7Causes cell cycle arrest

These results suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

In addition to its antitumor activity, preliminary studies have indicated neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress by upregulating antioxidant enzymes.
  • Case Study : A study involving animal models demonstrated reduced neuronal damage in subjects treated with the compound following induced oxidative stress .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:

  • Acute Toxicity : Studies have shown low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies are needed to assess potential cumulative effects and organ-specific toxicity.

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